N-(methoxymethyl)oxane-4-carboxamide

Description

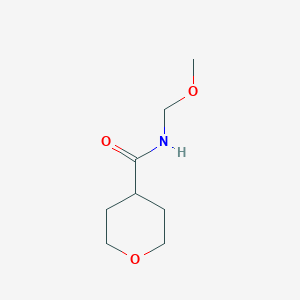

N-(Methoxymethyl)oxane-4-carboxamide is a synthetic organic compound characterized by an oxane (tetrahydropyran) ring substituted at the 4-position with a carboxamide group. The amide nitrogen is further modified with a methoxymethyl (-CH2-O-CH3) substituent.

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

N-(methoxymethyl)oxane-4-carboxamide |

InChI |

InChI=1S/C8H15NO3/c1-11-6-9-8(10)7-2-4-12-5-3-7/h7H,2-6H2,1H3,(H,9,10) |

InChI Key |

AOZRWXWPYIAFMC-UHFFFAOYSA-N |

Canonical SMILES |

COCNC(=O)C1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing tetrahydropyrans is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to give tetrahydropyran derivatives in high yield and stereoselectivity .

Industrial Production Methods

Industrial production of tetrahydropyran-4-carboxylic acid methoxymethylamide may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of efficient catalysts and reaction conditions that allow for high throughput and minimal by-products is essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(methoxymethyl)oxane-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions depend on the functional groups present in the compound and the reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the tetrahydropyran ring or the carboxylic acid group.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxymethylamide group using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydropyran ring can lead to the formation of lactones, while reduction of the carboxylic acid group can yield alcohols.

Scientific Research Applications

N-(methoxymethyl)oxane-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tetrahydropyran-4-carboxylic acid methoxymethylamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

N-(Piperidin-4-yl)oxane-4-carboxamide

Structure: Replaces the methoxymethyl group with a piperidin-4-yl moiety. Molecular Formula: C11H20N2O2 vs. C8H15NO3 (estimated for N-(methoxymethyl)oxane-4-carboxamide). Molecular Weight: 212.29 g/mol . Applications: Used as a versatile small-molecule scaffold in medicinal chemistry due to its dual heterocyclic (piperidine and oxane) features . Key Differences:

- Higher molecular weight and nitrogen content may influence solubility and pharmacokinetics.

Dencatistat (4-[2-(Cyclopropanesulfonamido)pyrimidin-4-yl]-N-[5-(6-ethoxypyrazin-2-yl)pyridin-2-yl]oxane-4-carboxamide)

Structure : Retains the oxane-4-carboxamide core but incorporates a pyrimidine-pyrazine-pyridinyl pharmacophore.

Applications : Antineoplastic agent targeting CTP synthase 1 .

Key Differences :

- The complex aromatic substituents enhance target specificity but reduce metabolic stability compared to the simpler methoxymethyl analog.

- Higher molecular weight (estimated >500 g/mol) limits blood-brain barrier permeability.

N-Methoxy-N-Methyloxane-4-carboxamide

Structure : Features N-methoxy and N-methyl groups instead of methoxymethyl.

Key Differences :

N-[3-(2-Methoxyethyl)-1-(4-Phenylbutanoyl)pyrrolidin-3-yl]oxane-4-carboxamide

Structure: Combines oxane-4-carboxamide with a pyrrolidine ring, 2-methoxyethyl, and 4-phenylbutanoyl groups. Applications: Investigated for its physicochemical properties in drug design . Key Differences:

- The bulky phenylbutanoyl group enhances lipophilicity (LogP >3) compared to the methoxymethyl analog.

- Increased structural complexity may improve target engagement but complicate synthesis.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Hydrogen-Bonding Capacity: The methoxymethyl group in the target compound may offer moderate polarity, bridging the gap between hydrophilic (e.g., piperidine) and hydrophobic (e.g., phenylbutanoyl) analogs.

- Synthetic Accessibility : Simpler substituents (e.g., methoxymethyl vs. pyrimidinyl-pyrazinyl) suggest easier synthesis and scalability compared to Dencatistat .

- Biological Activity : Structural analogs like Dencatistat demonstrate that oxane-4-carboxamide derivatives can achieve high target specificity, though substituent choice critically determines efficacy and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.